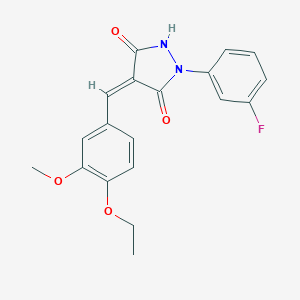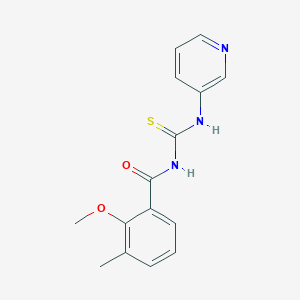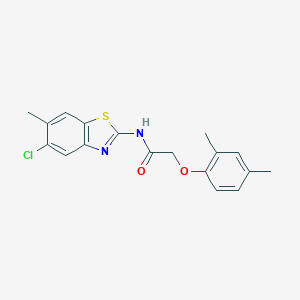![molecular formula C22H24F3N3O3S B283717 N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B283717.png)
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of the mitochondrial complex I enzyme, which is involved in the electron transport chain in cells.
作用機序
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide inhibits the mitochondrial complex I enzyme, which is involved in the electron transport chain in cells. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. The accumulation of ROS can lead to oxidative stress and damage to cellular components, including DNA, proteins, and lipids.
Biochemical and Physiological Effects:
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide-induced inhibition of mitochondrial complex I leads to a decrease in ATP production, which can result in energy depletion in cells. This depletion can lead to cell death and tissue damage. N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has been shown to induce Parkinson’s disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia.
実験室実験の利点と制限
One advantage of using N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide in lab experiments is that it can induce Parkinson’s disease-like symptoms in animal models, allowing researchers to study the disease’s pathophysiology. However, one limitation is that N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide’s effects are not specific to the dopaminergic neurons affected in Parkinson’s disease, making it a less than ideal model for studying the disease.
将来の方向性
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide’s ability to induce Parkinson’s disease-like symptoms has led to its use in the development of new treatments for the disease. Future research could focus on developing more specific inhibitors of mitochondrial complex I that could be used to target the dopaminergic neurons affected in Parkinson’s disease. Additionally, research could focus on the role of mitochondrial dysfunction in other neurodegenerative diseases, including Alzheimer’s disease and Huntington’s disease.
合成法
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide can be synthesized using a multistep process. The first step involves the reaction of 2-bromo-5-(trifluoromethyl)aniline with morpholine to form 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form the corresponding thiourea. Finally, the thiourea is reacted with 3-(propan-2-yloxy)benzoic acid to form N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide.
科学的研究の応用
N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide has been used extensively in scientific research to study the effects of mitochondrial complex I inhibition. It has been used as a tool to induce Parkinson’s disease-like symptoms in animal models. N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide is also used to study the role of mitochondrial dysfunction in neurodegenerative diseases such as Alzheimer’s disease and Huntington’s disease.
特性
分子式 |
C22H24F3N3O3S |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H24F3N3O3S/c1-14(2)31-17-5-3-4-15(12-17)20(29)27-21(32)26-18-13-16(22(23,24)25)6-7-19(18)28-8-10-30-11-9-28/h3-7,12-14H,8-11H2,1-2H3,(H2,26,27,29,32) |
InChIキー |
YYDBOCIBTPFLDD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(3,4-dichloroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283636.png)
![1-[(Z)-[1-[4-(1-adamantyl)phenyl]-3-methyl-5-oxopyrazol-4-ylidene]methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B283637.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-4-[(3-chloro-4-methoxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283638.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283645.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)


![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)

![3,5-dibromo-N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B283662.png)